Cas no 150853-98-8 (4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-)

4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy- structure
150853-98-8 structure
Nome do Produto:4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-
N.o CAS:150853-98-8
MF:C21H20O7
MW:384.379306793213
CID:207577
PubChem ID:5315127

4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy- Propriedades químicas e físicas

Nomes e Identificadores

    • 4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-
    • 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one
    • 4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methox...
    • 2-[3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-4H-chromen-4-one
    • 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-isoprenylflavone
    • Uralenol-3-methylether
    • 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-prenylflavone
    • 2-(3,4-DIHYDROXY-5-(3-METHYL-2-BUTEN-1-YL)PHENYL)-5,7-DIHYDROXY-3-METHOXY-4H-1-BENZOPYRAN-4-ONE
    • 2-[3,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
    • 3',4',5,7-Tetrahydroxy-3-methoxy-5'-prenylflavone
    • 150853-98-8
    • 3GZ3TXK724
    • 3-O-Methyluralenol
    • DTXSID00164631
    • 2-(3,4-DIHYDROXY-5-(3-METHYLBUT-2-EN-1-YL)PHENYL)-5,7-DIHYDROXY-3-METHOXY-4H-CHROMEN-4-ONE
    • CHEBI:175906
    • UNII-3GZ3TXK724
    • 4H-1-BENZOPYRAN-4-ONE, 2-(3,4-DIHYDROXY-5-(3-METHYL-2-BUTEN-1-YL)PHENYL)-5,7-DIHYDROXY-3-METHOXY-
    • 3-METHOXY-2-(3-(3-METHYLBUT-2-ENYL)-4,5-BIS(OXIDANYL)PHENYL)-5,7-BIS(OXIDANYL)CHROMEN-4-ONE
    • LMPK12112721
    • Inchi: InChI=1S/C21H20O7/c1-10(2)4-5-11-6-12(7-15(24)18(11)25)20-21(27-3)19(26)17-14(23)8-13(22)9-16(17)28-20/h4,6-9,22-25H,5H2,1-3H3
    • Chave InChI: VCKYLOIMXUHPDA-UHFFFAOYSA-N
    • SMILES: OC1=C(O)C(C/C=C(\C)/C)=CC(C2=C(OC)C(=O)C3C(O)=CC(O)=CC=3O2)=C1

Propriedades Computadas

  • Massa Exacta: 384.12090297g/mol
  • Massa monoisotópica: 384.12090297g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 651
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.4
  • Superfície polar topológica: 116Ų

Propriedades Experimentais

  • Cor/Forma: Powder
Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
江苏科伦多食品配料有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel